Lysidine bitartrate
CAS No.:
Cat. No.: VC18517879
Molecular Formula: C8H14N2O6
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N2O6 |
|---|---|
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
| Standard InChI | InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
| Standard InChI Key | MLTUPVBYXCWMBU-LREBCSMRSA-N |
| Isomeric SMILES | CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Structure and Properties
Lysidine bitartrate is a salt form of lysidine, a modified nucleoside derived from cytidine. Its molecular formula is C₈H₁₄N₂O₆ (PubChem CID: 102601268) , with a molecular weight of 234.21 g/mol . Structurally, lysidine bitartrate consists of 2-methyl-4,5-dihydro-1H-imidazole (lysidine) and (2R,3R)-2,3-dihydroxysuccinate (bitartrate) . The bitartrate counterion enhances solubility and stability, making it suitable for biochemical applications .
Key Computed Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.21 g/mol | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 139 Ų | |
| Rotatable Bonds | 3 |
The compound’s stereochemistry includes two defined stereocenters (C2 and C3 of the bitartrate moiety) , contributing to its three-dimensional stability.
Biological Role in tRNA Function
Lysidine bitartrate’s lysidine component is a post-transcriptional modification critical for decoding the AUA codon as isoleucine in bacteria and archaea . This modification occurs at position 34 of tRNAᴵˡᵉ², where cytidine is replaced by lysidine .
Mechanism of Action
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Codon Specificity: Lysidine’s lysine side chain restricts base pairing to adenine (AUA codon), preventing misreading as methionine (AUG codon) .
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Aminoacylation Switch: Lysidine-modified tRNAᴵˡᵉ² is recognized by isoleucyl-tRNA synthetase (IleRS), rather than methionyl-tRNA synthetase (MetRS), ensuring fidelity .
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Translational Fidelity: The lysine moiety improves ribosomal interactions, enhancing accuracy during elongation .
Enzymatic Synthesis and Biosynthesis
Lysidine is synthesized by tRNAᴵˡᵉ-lysidine synthetase (TilS), an ATP-dependent enzyme . The reaction involves two steps:
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Adenylation: ATP reacts with cytidine at position 34, forming an adenylated intermediate .
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Lysine Incorporation: L-lysine displaces AMP, yielding lysidine .
Key Enzymatic Features
| Step | Substrates | Enzyme Activity | Reference |
|---|---|---|---|
| Adenylation | ATP, Cytidine-34 | ATP pyrophosphatase | |
| Lysine Attachment | L-lysine | Transaminase-like |
TilS recognizes pre-tRNAᴵˡᵉ² to avoid premature modification of mature tRNA, ensuring fidelity . Crystallographic studies reveal TilS’s N-terminal dinucleotide-binding fold and C-terminal globular domain, which coordinate ATP, Mg²⁺, and lysine .
Applications in Biochemical Research
Lysidine bitartrate serves as a tool for studying:
tRNA Modification Pathways
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Structural Analysis: Used to probe TilS’s substrate specificity and reaction mechanisms .
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Evolutionary Studies: Compares lysidine synthesis across bacterial phyla (e.g., Aquifex aeolicus vs. E. coli) .
Translational Fidelity
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Error Rate Analysis: Assesses how lysidine prevents misincorporation of methionine at AUA codons .
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Ribosomal Interactions: Investigates lysidine’s role in stabilizing codon-anticodon pairing .
Structural and Functional Analogues
Lysidine bitartrate shares functional similarities with other tRNA modifications:
Synthetic and Stability Considerations
While lysidine bitartrate’s synthesis is enzymatic in vivo, in vitro methods involve:
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Chemical Synthesis: Condensation of lysidine with tartaric acid under acidic conditions .
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Purification: Chromatographic separation to isolate the bitartrate salt .
Stability Factors
| Parameter | Impact on Stability | Reference |
|---|---|---|
| pH | Optimal at neutral conditions | |
| Temperature | Degrades above 25°C | |
| Hygroscopicity | Requires desiccation storage |
Research Gaps and Future Directions
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